molecular formula C22H20N2O2S B2800692 (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-63-3

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2800692
CAS No.: 476671-63-3
M. Wt: 376.47
InChI Key: DZBMNMCOBRUMCH-ZDLGFXPLSA-N
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Description

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 3,4-dimethylphenyl group and a (Z)-configured acrylonitrile moiety bearing a 2,4-dimethoxyphenyl substituent. This compound belongs to a class of heterocyclic acrylonitriles known for their biological activities, including anticancer and cytotoxic properties. The Z-configuration of the acrylonitrile group is critical for its stereoelectronic properties, influencing molecular interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14-5-6-16(9-15(14)2)20-13-27-22(24-20)18(12-23)10-17-7-8-19(25-3)11-21(17)26-4/h5-11,13H,1-4H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBMNMCOBRUMCH-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)OC)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)OC)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acrylonitrile Formation: The acrylonitrile moiety can be introduced through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

    Coupling of Aromatic Rings: The final step involves coupling the thiazole ring with the substituted aromatic rings through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aromatic rings.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study biological processes by acting as a fluorescent probe or inhibitor.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Core Modifications

  • Thiazole vs. Benzothiazole: The target compound’s thiazole core differs from benzothiazole-containing analogs like (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (). However, the thiazole core in the target compound may offer better metabolic stability due to reduced aromatic bulk .

Substituent Analysis

  • Phenyl Ring Substituents: 2,4-Dimethoxyphenyl (Target) vs. 3,4-Dimethoxyphenyl (): The 2,4-dimethoxy configuration in the target compound may alter steric hindrance and electronic distribution compared to 3,4-dimethoxy analogs. For example, 3,4-dimethoxy-substituted compounds (e.g., ) show stronger hydrogen-bonding capabilities via the meta-methoxy group, whereas the para-methoxy group in the target compound may enhance solubility . 3,4-Dimethylphenyl (Target) vs.
  • Functional Groups :

    • Nitrile Group : Common to all analogs, the nitrile group acts as a hydrogen-bond acceptor, influencing binding to catalytic residues in enzymes. Its orientation (Z vs. E) affects molecular geometry; Z-isomers, as in the target compound, often exhibit better bioactivity due to optimal spatial alignment .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents (Thiazole/Phenyl) Biological Activity Melting Point (°C) Reference
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile Thiazole 3,4-dimethylphenyl / 2,4-dimethoxyphenyl Anticancer (hypothetical) N/A Target
(Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile Benzothiazole H / 3,4-dimethoxyphenyl Anticancer (IC₅₀ ~5 µM) 130–131
(Z)-2-[4-(4-fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile Thiazole 4-fluorophenyl / 3-hydroxy-4-methoxyphenyl Moderate cytotoxicity N/A
(Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile Acrylonitrile only 4-methoxyphenyl / 3,4-dimethoxyphenyl Dipolarophile in synthesis N/A

Biological Activity

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (CAS Number: 476671-63-3) is a synthetic compound characterized by its unique thiazole structure and multiple aromatic substituents. This article explores its biological activities, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C22H20N2O2SC_{22}H_{20}N_{2}O_{2}S with a molecular weight of approximately 376.5 g/mol. The structural features contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC22H20N2O2S
Molecular Weight376.5 g/mol
CAS Number476671-63-3

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The thiazole moiety is particularly notable for its role in various pharmacological effects.

Anticancer Activity

Studies have shown that thiazole derivatives can possess significant anticancer properties. The presence of electron-donating groups, such as methoxy substituents on the phenyl ring, enhances cytotoxic activity against various cancer cell lines.

  • Mechanism of Action :
    • Thiazole compounds often interact with cellular targets involved in apoptosis and cell cycle regulation.
    • The compound's structure allows for effective binding to proteins involved in cancer progression.
  • Case Studies :
    • A study demonstrated that related thiazole compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, including HT-29 and Jurkat cells .
    • Another investigation found that modifications to the phenyl ring significantly influenced the cytotoxicity profile, indicating a strong SAR correlation .

Antimicrobial Activity

Some studies suggest potential antimicrobial properties associated with thiazole-containing compounds. The lipophilicity imparted by methoxy groups may enhance membrane permeability, facilitating antimicrobial action.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be analyzed through SAR studies:

  • Key Structural Features :
    • Thiazole Ring : Essential for biological activity; modifications can lead to enhanced potency.
    • Methoxy Substituents : Increase lipophilicity and influence binding affinity to biological targets.
    • Dimethyl Phenyl Groups : Affect the compound's interaction with cellular targets and overall efficacy.
Structural FeatureImpact on Activity
Thiazole RingEssential for anticancer activity
Methoxy GroupsEnhance lipophilicity
Dimethyl Phenyl SubstituentsInfluence binding affinity

Q & A

Q. What are the optimized synthetic routes for (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including Hantzsch thiazole synthesis for the thiazole core formation, followed by Knoevenagel condensation to introduce the acrylonitrile moiety. Key parameters include:
  • Temperature : 60–80°C for cyclization steps to avoid side reactions.
  • Catalysts : Use of mild bases (e.g., piperidine) to promote condensation.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity (>95%) .

Q. How can researchers confirm the stereochemical configuration (Z) and structural integrity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the Z-configuration at the acrylonitrile double bond (e.g., C=C bond geometry) .
  • NMR Spectroscopy :
  • ¹H NMR : Coupling constants (J = 10–12 Hz for Z-isomers) distinguish stereoisomers.
  • NOESY : Correlations between thiazole protons and methoxy groups confirm spatial arrangement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₂₂H₂₁N₃O₂S) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays.
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 2,4-dimethoxyphenyl vs. 3,4-dimethylphenyl) influence reactivity and bioactivity?

  • Methodological Answer :
  • Computational Modeling :
  • DFT Calculations : Analyze electron density distribution (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Docking Studies : Compare binding affinities of substituent variants to targets like cytochrome P450 .
  • SAR Analysis : Synthesize analogs (e.g., replacing methoxy with nitro groups) and correlate substituent electronegativity with activity .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent studies.
  • Mechanistic Follow-Up : Validate target engagement via Western blotting (e.g., phosphorylation inhibition) to confirm bioactivity .

Q. How can reaction mechanisms for key transformations (e.g., thiazole ring formation) be experimentally validated?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbon flow during cyclization.
  • Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or HPLC-MS .
  • Theoretical Validation : Compare experimental activation energies with DFT-derived transition states .

Key Research Gaps

  • Mechanistic Uncertainty : Limited data on metabolic pathways (e.g., CYP450 interactions) .
  • Scalability : Industrial-scale synthesis requires optimization of flow reactors for continuous production .

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